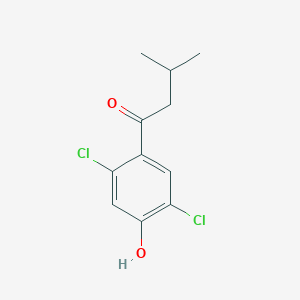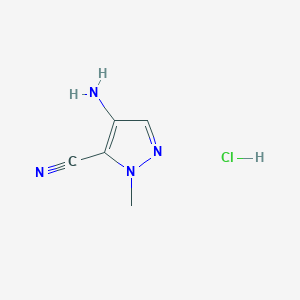
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported MnO2, sodium ascorbate, or molecular iodine . The reaction is usually carried out in water or ethanol under reflux conditions, yielding the desired pyrazole derivative in high yields.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts like alumina–silica-supported MnO2 are preferred due to their recyclability and environmental friendliness . The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but lacks the methyl group at the 1-position.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride: Contains a carboxamide group instead of a nitrile group
Uniqueness
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group and the methyl group at the 1-position enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H7ClN4 |
|---|---|
Molecular Weight |
158.59 g/mol |
IUPAC Name |
4-amino-2-methylpyrazole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H6N4.ClH/c1-9-5(2-6)4(7)3-8-9;/h3H,7H2,1H3;1H |
InChI Key |
OIZPRFQSEBUJFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



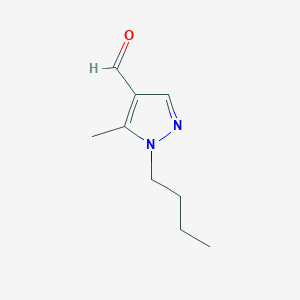
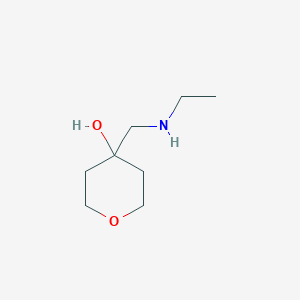
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
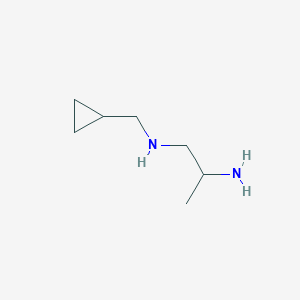
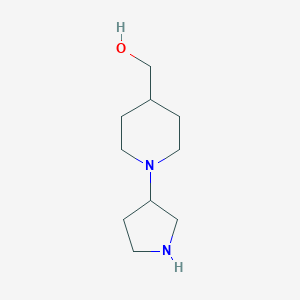
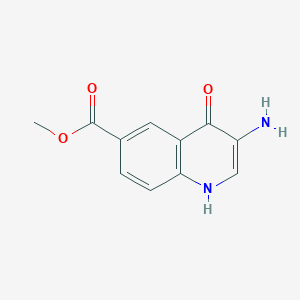
![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
